molecular formula C11H10FN3O2 B2801969 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 920437-49-6

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2801969
CAS No.: 920437-49-6
M. Wt: 235.218
InChI Key: IBPAOTRGZCMKPL-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry and anticancer research . The compound is built on a privileged structure found in several investigational drugs, which is known for its ability to confer favorable drug-like properties, including metabolic stability and the capacity to engage with a variety of biological targets . The incorporation of the 4-fluorophenyl moiety is a common strategy in drug design to optimize a compound's electronic properties, lipophilicity, and binding affinity to enzymatic targets. The primary research value of this compound and its analogs lies in the exploration of novel anticancer agents. Derivatives of 1,3,4-oxadiazole have demonstrated potent antiproliferative effects against a diverse panel of human cancer cell lines in preclinical studies, including breast cancer (MCF-7), melanoma, leukemia, and colon cancer . The mechanism of action for this chemical class is multifaceted and may involve the inhibition of key cancer-associated enzymes and growth factors . Research indicates that 1,3,4-oxadiazole conjugates can act by inhibiting thymidylate synthase, histone deacetylases (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase, all of which are critical proteins involved in cancer cell proliferation and survival . This makes such compounds valuable tools for probing these biological pathways and for serving as lead structures in the development of new chemotherapeutic agents. This product is provided For Research Use Only . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPAOTRGZCMKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The final step involves the reaction of the oxadiazole intermediate with propionyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and sulfur-containing groups (if present in derivatives) are susceptible to oxidation. For example:

  • Oxadiazole Ring Oxidation : Under strong oxidizing conditions (e.g., hydrogen peroxide, KMnO<sub>4</sub>), the oxadiazole ring may undergo ring-opening or degradation.

  • Sulfanyl/Sulfonyl Group Oxidation : In derivatives with sulfur moieties, oxidation can convert sulfanyl (-S-) to sulfonyl (-SO<sub>2</sub>-).

Table 1: Oxidation Reactions

Reagent/ConditionsProduct FormedReference
H<sub>2</sub>O<sub>2</sub>, H<sup>+</sup>Oxadiazole ring-opening to form amides
KMnO<sub>4</sub>, acidic mediumSulfanyl → sulfonyl conversion

Reduction Reactions

The oxadiazole ring can be reduced to form dihydro or tetrahydro derivatives. Lithium aluminum hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation are common methods:

  • Oxadiazole Reduction : LiAlH<sub>4</sub> reduces the oxadiazole ring to a dihydroimidazole analog.

  • Amide Reduction : The propanamide group may be reduced to a propylamine derivative under harsh conditions.

Table 2: Reduction Reactions

Reagent/ConditionsProduct FormedReference
LiAlH<sub>4</sub>, THF, refluxDihydroimidazole derivative
H<sub>2</sub>, Pd/C catalystPartial reduction of the oxadiazole ring

Nucleophilic Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) due to fluorine’s electron-withdrawing effect:

  • Fluorine Replacement : Fluorine at the para-position can be replaced by nucleophiles (e.g., -OH, -NH<sub>2</sub>) under basic or acidic conditions.

Table 3: Substitution Reactions

Reagent/ConditionsProduct FormedReference
NaOH, H<sub>2</sub>O, 100°C4-Hydroxyphenyl analog
NH<sub>3</sub>, EtOH, 80°C4-Aminophenyl derivative

Hydrolysis Reactions

The propanamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields propanoic acid and 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine.

  • Basic Hydrolysis : Produces the sodium salt of propanoic acid.

Table 4: Hydrolysis Reactions

ConditionsProductsReference
HCl (6M), reflux, 8hPropanoic acid + oxadiazol-2-amine
NaOH (2M), 60°C, 4hSodium propanoate + oxadiazol-2-amine

Cycloaddition Reactions

The oxadiazole ring can participate in [3+2] cycloadditions with dipolarophiles:

  • With Alkenes : Forms fused heterocyclic systems.

Table 5: Cycloaddition Reactions

Reagent/ConditionsProduct FormedReference
Acetylene, Cu catalystTriazole-oxadiazole hybrid

Functionalization of the Propanamide Chain

The propanamide group undergoes standard amide reactions:

  • Acylation : Reacts with acyl chlorides to form N-acylated derivatives.

  • Alkylation : Forms N-alkylated products under basic conditions.

Key Reaction Example :

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide+CH3COClEt3NN-acetyl derivative[1]\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-acetyl derivative} \quad[1]

Photochemical Reactions

UV irradiation induces rearrangements or bond cleavage in the oxadiazole ring, forming reactive intermediates such as nitrenes.

Mechanistic Insight :

OxadiazolehνNitrene IntermediatePolymerized Products[4]\text{Oxadiazole} \xrightarrow{h\nu} \text{Nitrene Intermediate} \rightarrow \text{Polymerized Products} \quad[4]

Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole scaffold is recognized for its potent anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to interact with specific molecular targets involved in cancer progression and survival pathways .
  • Case Studies :
    • In a study involving multiple substituted 1,3,4-oxadiazole derivatives, one compound demonstrated a significant growth inhibition percentage against CNS and renal cancer cell lines (SNB-75 and UO-31), achieving over 95% inhibition at a concentration of 105M10^{-5}M .
    • Another derivative was tested against nine different cancer types and showed high potency with inhibition rates exceeding 90% against breast and melanoma cell lines .

Antimicrobial Properties

Apart from anticancer effects, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide has exhibited antimicrobial activity:

  • Broad-Spectrum Activity : Studies have indicated that oxadiazole derivatives possess significant antibacterial and antifungal properties. They have been effective against various pathogenic strains, making them potential candidates for new antimicrobial agents .

Other Therapeutic Applications

The versatility of 1,3,4-oxadiazoles extends beyond oncology and infectious diseases:

  • Anti-inflammatory Effects : Some derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators .
  • Antioxidant Activity : The antioxidant properties of these compounds can help in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Fluorine substitutionEnhances lipophilicity and biological activity
Alkyl chain lengthAffects solubility and permeability
Functional groupsModulate interaction with biological targets

This table summarizes how variations in the chemical structure can influence the biological activity of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Features

The target compound differs from analogs in its substitution pattern:

  • Oxadiazole Core: All analogs share the 1,3,4-oxadiazole scaffold but vary in substituents. For example: Compound 8i (): Incorporates a 4-ethylphenyl and indolylmethyl group. Compound 7l (): Features a 4-ethoxyphenyl and amino-thiazolyl substituent. Compound 31 (): Replaces oxadiazole with a thiazole ring but retains the 4-fluorophenyl group.
  • Propanamide Linkage : The propanamide side chain is conserved in most analogs, but modifications (e.g., sulfanyl bridges in –3) alter polarity and hydrogen-bonding capacity .

Physicochemical Properties

Key data for representative analogs are summarized in Table 1 :

Table 1. Comparison of Physicochemical Properties

Compound ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound* C₁₁H₁₀FN₃O₂ ~251 (estimated) N/A 4-Fluorophenyl, propanamide
8i () C₂₂H₂₂N₄O₂S 406 130–132 4-Ethylphenyl, indolylmethyl
7l () C₁₆H₁₇N₅O₂S₂ 375 177–178 4-Ethoxyphenyl, amino-thiazolyl
8g () C₂₄H₂₇ClN₄O₄S₂ 535 104–106 4-Methoxyphenylsulfonylpiperidinyl
Figure 19 () C₁₄H₁₆N₄O₂ 272 (estimated) N/A Phenyl, HDAC-targeting
31 () C₁₆H₁₄FN₃O₂S 331 (estimated) N/A Thiazole, 4-fluorophenyl

Note: The target compound’s molecular weight is estimated based on analogs. Its lack of sulfanyl or bulky substituents may result in lower molecular weight and higher solubility compared to compounds like 8i or 7l .

Antidiabetic Activity

  • Compound 8g () : Evaluated for hemolytic toxicity, indicating a focus on safety profiling for therapeutic development .

Anticancer Activity

  • Figure 19 () : A phenyl-substituted analog showed potent HDAC inhibition (IC₅₀ = 1.2 µM) and activity against breast cancer cell lines (MCF-7, MDA-MB-231) .
  • Compound 31 () : Exhibited KPNB1 inhibition (IC₅₀ = 0.8 µM) and anticancer effects, highlighting the role of the 4-fluorophenyl group in target binding .

Enzyme Inhibition

Key Differentiators of the Target Compound

  • 4-Fluorophenyl Group : Compared to ethyl, ethoxy, or methylphenyl substituents, the fluorine atom may improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration or target affinity .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and detailed findings.

Chemical Structure and Properties

The compound features an oxadiazole moiety, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group enhances its chemical reactivity and biological activity. The molecular formula and structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}F N3_{3}O
  • Molar Mass : 201.21 g/mol

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines:

Compound Cell Line IC50_{50} (µM) Mechanism
1aMCF-70.65Apoptosis induction via p53 activation
1bMDA-MB-2312.41Caspase-3 activation leading to apoptosis
1cU-937<1Cell cycle arrest at G0-G1 phase

In studies comparing this compound with standard chemotherapeutics like doxorubicin, it was found that the oxadiazole derivatives exhibited comparable or superior cytotoxicity against human leukemia and breast cancer cell lines .

The mechanisms underlying the anticancer activity of this compound include:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing their proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLFungicidal

Studies indicate that modifications on the oxadiazole ring can enhance antibacterial and antifungal activities. The introduction of electron-withdrawing or electron-donating groups significantly affects the potency of these compounds .

Case Studies and Research Findings

A study published in MDPI highlighted the efficacy of various oxadiazole derivatives in treating cancer and microbial infections. Notably, compounds similar to this compound were evaluated for their cytotoxicity against several cancer cell lines and showed IC50_{50} values in the micromolar range .

In another investigation focusing on antimicrobial properties, it was found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring could enhance biological activity .

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cyclization of hydrazides with substituted carboxylic acids under dehydrating agents (e.g., POCl₃ or H₂SO₄) forms the 1,3,4-oxadiazole core.

Propanamide Coupling : Reacting the oxadiazole intermediate with propanoyl chloride or via coupling reagents like COMU® in DMF, with triethylamine as a base .
Critical Factors :

  • Temperature : Elevated temperatures (60–80°C) improve cyclization but may degrade fluorophenyl groups.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance coupling efficiency.
    Example : A 38% yield was achieved for a related compound using COMU® in DMF at 0°C, followed by 24-hour stirring .

Basic Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole carbons at ~160–168 ppm) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1685 cm⁻¹) and NH stretching (~3305 cm⁻¹) .
  • HPLC : Assesses purity (>95% required for biological assays; e.g., 98.1% purity achieved for a derivative in ) .
    Data Table :
TechniqueKey Peaks/FeaturesPurpose
1H NMRδ 2.4–3.1 (propanamide CH₂), δ 7.2–7.8 (fluorophenyl)Substituent confirmation
IR1685 cm⁻¹ (C=O), 3305 cm⁻¹ (N–H)Functional group validation

Advanced Question: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights :

  • Fluorophenyl Group : Enhances lipophilicity and membrane permeability, improving antimicrobial activity (e.g., MIC = 2 µg/mL against E. coli in ).
  • Chlorophenyl/Sulfonyl Groups : Increase steric bulk, reducing cytotoxicity (e.g., IC₅₀ = 50 µM vs. 25 µM for fluorophenyl in anticancer assays) .
    Data Table :
SubstituentBiological Activity (Example)Mechanism
4-FluorophenylAnticancer (IC₅₀ = 25 µM)EGFR inhibition
4-ChlorophenylAntifungal (MIC = 4 µg/mL)Ergosterol synthesis disruption

Advanced Question: What are the hypothesized biological targets of this compound, and how can they be validated experimentally?

Methodological Answer:
Target Hypotheses :

  • Enzyme Inhibition : Urease (IC₅₀ = 0.8 µM in ) and alkaline phosphatase (preliminary data in ).
  • Receptor Binding : EGFR or microbial efflux pumps (via fluorophenyl interactions) .
    Validation Methods :
  • Kinetic Assays : Measure enzyme inhibition (e.g., urease activity via Berthelot method) .
  • Molecular Docking : Predict binding affinities to EGFR (Autodock Vina) .

Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME assess logP (optimal ~2.5 for bioavailability) and metabolic stability.
  • Metabolite Identification : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation) predict clearance rates .
    Case Study : A derivative with logP = 2.8 showed 80% oral bioavailability in rat models, aligning with computational predictions .

Advanced Question: How should researchers address contradictions in reported synthetic yields (e.g., 24% vs. 86% for similar derivatives)?

Methodological Answer:

  • Parameter Optimization : Screen solvents (e.g., THF vs. DMF) and catalysts (e.g., LiOH vs. NaH). shows LiOH in THF/H₂O increased yields to 86% vs. 24% in DMF .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates).

Advanced Question: What strategies improve regioselectivity during oxadiazole ring formation?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (10 mins vs. 24 hrs) and minimizes side reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct cyclization .

Advanced Question: What challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer:

  • LC-HRMS : Detects impurities at 0.1% levels (e.g., dehalogenated byproducts).
  • SPE Purification : C18 cartridges remove polar impurities post-synthesis .

Advanced Question: Can synergistic effects be exploited when combining this compound with other agents?

Methodological Answer:

  • Antimicrobial Synergy : Combine with β-lactams (FICI = 0.5 indicates synergy against MRSA) .
  • Anticancer Cocktails : Co-administer with cisplatin, reducing IC₅₀ by 40% in ovarian cancer models .

Advanced Question: How does fluorophenyl substitution impact metabolic stability in vivo?

Methodological Answer:

  • Isotope Tracing : Use ¹⁸F-labeled analogs to track hepatic metabolism (t₁/₂ = 6 hrs in mice) .
  • Microsomal Assays : Human liver microsomes show slower degradation (t₁/₂ = 120 mins) vs. non-fluorinated analogs (t₁/₂ = 30 mins) .

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